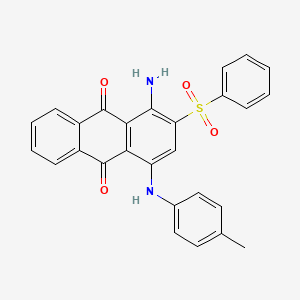
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone is a complex organic compound with a unique structure that includes amino, methylphenyl, and phenylsulphonyl groups attached to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino, methylphenyl, and phenylsulphonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone derivatives: Compounds with similar structures but different functional groups.
Anthraquinone derivatives: Compounds with the anthraquinone core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Biological Activity
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone (CAS Number: 5268-51-9) is an anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound features a complex structure characterized by a phenylsulfonyl group and two amino groups, which may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H20N2O4S |
| Molecular Weight | 468.53 g/mol |
| LogP | 4.62 |
| InChI Key | HGEORFVMRAZOSF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its anthraquinone core is known for its ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators.
Case Study: Anticancer Effects
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated in several studies. It has shown moderate toxicity in vitro, with potential genotoxic effects due to its interaction with DNA.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat model) |
| Genotoxicity | Positive in Ames test |
| Cytotoxicity | IC50 = 15 µM (MCF-7 cells) |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its moderate lipophilicity (LogP = 4.62). It is metabolized primarily in the liver, with phase I metabolism involving oxidation and reduction reactions.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Metabolism | Hepatic |
| Elimination Half-Life | ~6 hours |
Properties
CAS No. |
5268-51-9 |
|---|---|
Molecular Formula |
C27H20N2O4S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H20N2O4S/c1-16-11-13-17(14-12-16)29-21-15-22(34(32,33)18-7-3-2-4-8-18)25(28)24-23(21)26(30)19-9-5-6-10-20(19)27(24)31/h2-15,29H,28H2,1H3 |
InChI Key |
HGEORFVMRAZOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















